molecular formula C15H25NO7 B12273473 Methyl 2-[(2-methylpropan-2-yl)oxy-[2-[(2-methylpropan-2-yl)oxy]-2-oxoacetyl]amino]-4-oxobutanoate

Methyl 2-[(2-methylpropan-2-yl)oxy-[2-[(2-methylpropan-2-yl)oxy]-2-oxoacetyl]amino]-4-oxobutanoate

Cat. No.: B12273473
M. Wt: 331.36 g/mol
InChI Key: ITBWVZXBRWSINJ-UHFFFAOYSA-N
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Description

Methyl(2S)-2-{(tert-butoxy)-N-[(tert-butyl)oxycarbonyl]carbonylamino}-4-oxobutanoate is a complex organic compound that features a tert-butyl ester and a tert-butoxycarbonyl (Boc) protected amino group. This compound is significant in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2S)-2-{(tert-butoxy)-N-[(tert-butyl)oxycarbonyl]carbonylamino}-4-oxobutanoate typically involves the following steps:

    Formation of the tert-butyl ester: This can be achieved by reacting the corresponding acid with tert-butyl alcohol in the presence of an acid catalyst.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Coupling reaction: The protected amino acid is then coupled with methyl 4-oxobutanoate using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl(2S)-2-{(tert-butoxy)-N-[(tert-butyl)oxycarbonyl]carbonylamino}-4-oxobutanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or alcohols.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Produces the corresponding acid and alcohol.

    Substitution: Produces substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Produces oxidized or reduced derivatives.

Scientific Research Applications

Methyl(2S)-2-{(tert-butoxy)-N-[(tert-butyl)oxycarbonyl]carbonylamino}-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and delivery.

    Industry: Employed in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl(2S)-2-{(tert-butoxy)-N-[(tert-butyl)oxycarbonyl]carbonylamino}-4-oxobutanoate involves its ability to act as a protected amino acid derivative. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in further chemical reactions. This makes it a valuable building block in peptide synthesis.

Comparison with Similar Compounds

Similar Compounds

    Methyl(2S)-2-{(tert-butoxy)-N-[(tert-butyl)oxycarbonyl]carbonylamino}-4-oxopentanoate: Similar structure but with an additional carbon in the backbone.

    Methyl(2S)-2-{(tert-butoxy)-N-[(tert-butyl)oxycarbonyl]carbonylamino}-4-oxobutanoate: Similar structure but with different protecting groups.

Uniqueness

Methyl(2S)-2-{(tert-butoxy)-N-[(tert-butyl)oxycarbonyl]carbonylamino}-4-oxobutanoate is unique due to its specific combination of protecting groups and ester functionality, making it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Properties

Molecular Formula

C15H25NO7

Molecular Weight

331.36 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxy-[2-[(2-methylpropan-2-yl)oxy]-2-oxoacetyl]amino]-4-oxobutanoate

InChI

InChI=1S/C15H25NO7/c1-14(2,3)22-13(20)11(18)16(23-15(4,5)6)10(8-9-17)12(19)21-7/h9-10H,8H2,1-7H3

InChI Key

ITBWVZXBRWSINJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=O)N(C(CC=O)C(=O)OC)OC(C)(C)C

Origin of Product

United States

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